N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide
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Overview
Description
“N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide” is a chemical compound with the molecular formula C18H28FN3O3S . It has an average mass of 385.497 Da and a monoisotopic mass of 385.183533 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring, which is a heterocyclic amine, attached to a fluorophenyl group and a sulfonyl group . The exact spatial configuration would require more detailed spectroscopic data.Scientific Research Applications
Inhibitor of Human Equilibrative Nucleoside Transporters
This compound has been studied for its potential as an inhibitor of human equilibrative nucleoside transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Current inhibitors of ENTs are mostly ENT1-selective, but this compound is more selective to ENT2 than to ENT1 .
Structure-Activity Relationship Studies
The compound has been used in structure-activity relationship studies. These studies aim to understand the relationship between the structure of a compound and its biological activity . The results of these studies can guide the design of new drugs with improved efficacy and safety .
Antimicrobial Activity
The compound has been synthesized and screened for its antimicrobial activity. It has shown significant activity against Gram-positive bacteria, mainly staphylococci, and bacteria of the genes of Micrococcus and Bacillus . It also showed high fungistatic activity against Candida spp. yeasts .
Neuropharmacological Potential
Drug Discovery
The compound could be used in drug discovery, especially in the development of new inhibitors of ENTs . Its unique structure and activity profile make it a promising candidate for further research and development .
Pharmacokinetics Studies
In silico studies suggest that the tested compounds are likely to have good oral bioavailability . This is an important factor in drug development, as it affects the drug’s absorption, distribution, metabolism, and excretion .
Mechanism of Action
Mode of Action
The exact mode of action of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
The pharmacokinetic properties of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide Therefore, its bioavailability is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28FN3O3S/c1-2-3-5-18(23)20-10-4-15-26(24,25)22-13-11-21(12-14-22)17-8-6-16(19)7-9-17/h6-9H,2-5,10-15H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPRFFWHWGTMIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide |
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